
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloromethyl group and two hydroxyl groups on the isoquinoline ring. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chloroacetonitrile as a reagent, which reacts with dialkylbenzylcarbinols to form the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar core structure but differ in the presence of additional chlorine atoms.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds have a similar tetrahydroisoquinoline core but may have different substituents.
Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
54153-48-9 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC名 |
1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-5-8-7-4-10(14)9(13)3-6(7)1-2-12-8;/h3-4,8,12-14H,1-2,5H2;1H |
InChIキー |
NCPCTDUBTQXHTJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)

![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
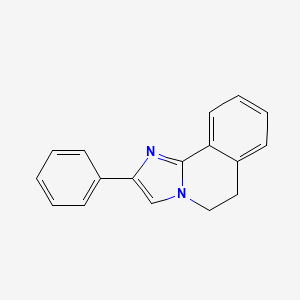
![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)


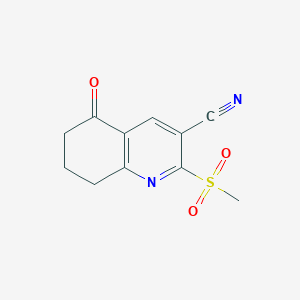
![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)
![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)
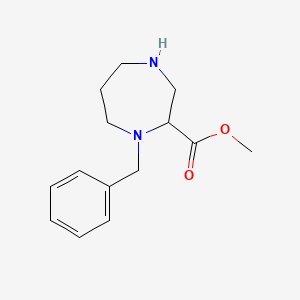
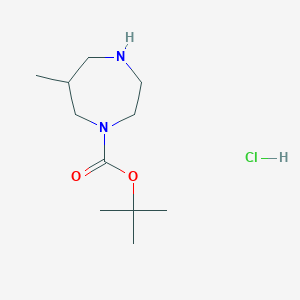
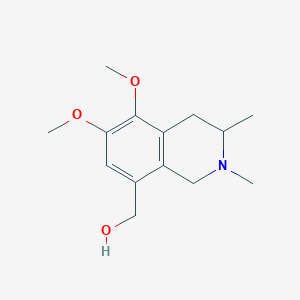
![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
